ethyl 4-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
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Description
Ethyl 4-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.13617637 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, synthesis, and potential implications in drug development.
Structural Characteristics
The compound features a tricyclic structure with multiple nitrogen atoms and a sulfanyl group, which contributes to its biological activity. The presence of the methoxyphenyl moiety enhances its interaction with biological targets, making it a subject of interest for various pharmacological studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Tricyclic Core : Achieved through cyclization reactions involving pyrazole derivatives.
- Functional Group Modifications : Introduction of the acetamido and benzoate groups is performed through acylation reactions.
- Purification : Advanced purification techniques such as chromatography are employed to obtain the final product with high purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The tricyclic structure facilitates binding to these targets, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or inflammatory responses.
- Modulation of Signaling Pathways : It can activate or inhibit signaling pathways that are crucial for cell survival and proliferation.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cell cycle regulation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential for further exploration.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Inhibition Studies : A study highlighted the ability of pyrazole derivatives to inhibit BRAF(V600E) and EGFR kinases, suggesting a mechanism that could be applicable to this compound as well .
- Antitumor Activity : Research on related compounds demonstrated significant antitumor effects in various cancer cell lines, supporting the hypothesis that this compound may also possess similar properties .
- Inflammation Models : In vivo models showed that pyrazole derivatives could effectively reduce inflammation in animal models, indicating potential therapeutic applications .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-3-32-24(30)17-4-8-18(9-5-17)26-22(29)15-33-23-21-14-20(27-28(21)13-12-25-23)16-6-10-19(31-2)11-7-16/h4-14H,3,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPBLORJDKEZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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